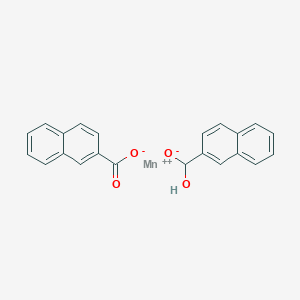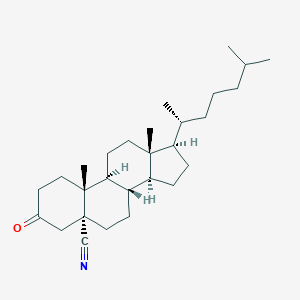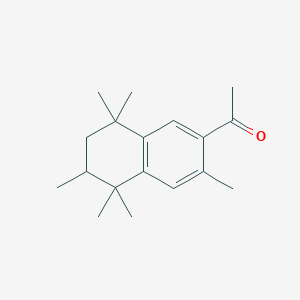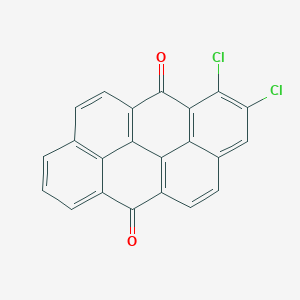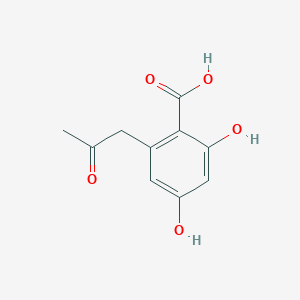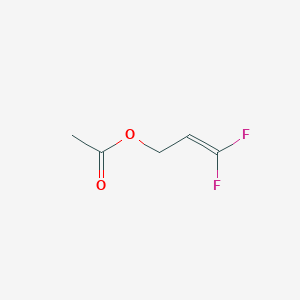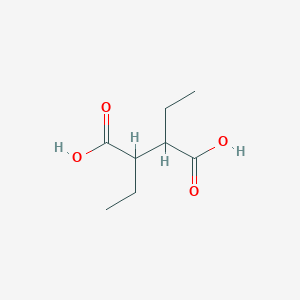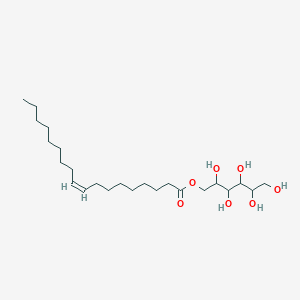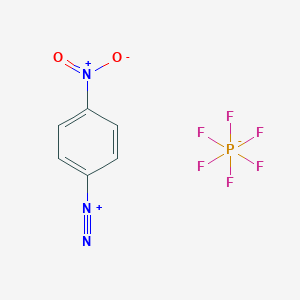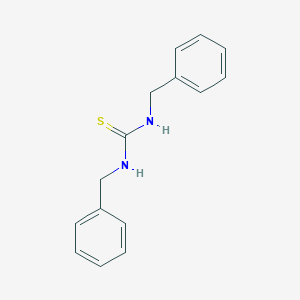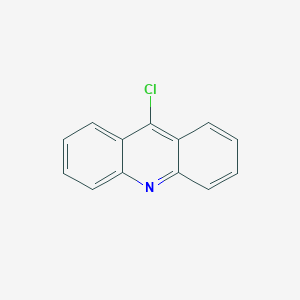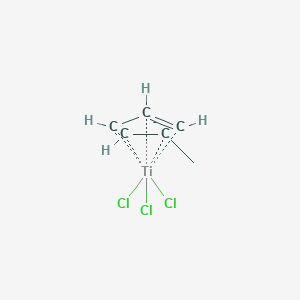
eta5-Methylcyclopentadienyl titanium trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“eta5-Methylcyclopentadienyl titanium trichloride” is an organotitanium compound with the formula CpTiCl3 (Cp = C5(CH3)5). It is an orange solid that adopts a piano stool geometry .
Synthesis Analysis
The compound is synthesized through the combination of lithium pentamethylcyclopentadienide and titanium tetrachloride . A detailed synthesis procedure can be found in a paper by Andrew Gott .Molecular Structure Analysis
The compound adopts a piano stool geometry . The molecular weight is 289.452 g/mol .Chemical Reactions Analysis
In the presence of organoaluminium compounds and other additives, it catalyzes the polymerization of alkenes . More details about its chemical reactions can be found in the paper by Andrew Gott .Physical And Chemical Properties Analysis
The compound is an orange solid with a melting point of 225 °C (437 °F; 498 K) . Its molecular weight is 289.452 g/mol .科学的研究の応用
Synthesis and Polymerization Catalysts
Titanium complexes bearing eta5-Methylcyclopentadienyl and similar ligands have been extensively studied for their ability to catalyze polymerizations. For instance, titanium complexes with fluorine-containing phenoxy-imine chelate ligands have demonstrated remarkable efficiency in catalyzing the living polymerization of ethylene, producing high molecular weight polyethylenes with extremely narrow polydispersities (Mitani et al., 2002). This research highlights the potential of these complexes in creating advanced polymeric materials with precise molecular weight control.
Activation and Functionalization of Molecules
Studies have also focused on the ability of these titanium complexes to activate and functionalize small molecules. For example, titanium sandwich complexes have been shown to activate dinitrogen, a process of great interest for its potential applications in fixing atmospheric nitrogen (Hanna et al., 2004). Such research opens pathways to new methods of synthesizing nitrogen-containing compounds, which are crucial in various chemical industries.
Structural and Reactivity Studies
The structural characterization of these complexes provides insights into their reactivity and potential applications. For instance, the reactivity of early-transition-metal fulvene complexes has been explored, revealing transformations of ligands that could be harnessed in synthetic chemistry (Fandos et al., 1991). Such studies are fundamental for understanding the mechanisms of reactions catalyzed by these complexes and for developing new catalytic processes.
Heterometallic Complexes and Self-Assembly
Research has also delved into the creation of heterometallic complexes and self-assembled structures using titanium compounds as building blocks. A study demonstrated the preparation of a new tetrameric metallomacrocycle through self-assembly, showcasing the potential of these complexes in constructing sophisticated molecular architectures (Fandos et al., 2006). This research highlights the versatility of titanium complexes in materials science and nanotechnology.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-methylcyclopenta-1,3-diene;trichlorotitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.3ClH.Ti/c1-6-4-2-3-5-6;;;;/h2-5H,1H3;3*1H;/q-1;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFPLWOSEHGZOO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=CC=C1.Cl[Ti](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3Ti- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
eta5-Methylcyclopentadienyl titanium trichloride | |
CAS RN |
1282-31-1 |
Source


|
| Record name | eta5-Methylcyclopentadienyl titanium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

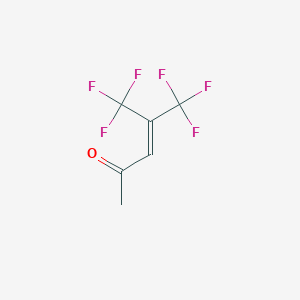

![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)
